![molecular formula C10H14CrO4 B1237254 [CrAcac2]](/img/structure/B1237254.png)
[CrAcac2]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(acetylacetonato)chromium is a chromium coordination entity.
Wissenschaftliche Forschungsanwendungen
1. Enhancing Health Research in Developing Countries
[CrAcac2], although not directly mentioned, plays a role in the broader context of enhancing scientific and technological capacity in the developing world, particularly in health research. The emphasis is on sustainable solutions that require the commitment of governments, funding, and academic institutions, with scientific journals playing a central role in the dissemination of research results. This environment fosters the development of materials like [CrAcac2] for various health research applications (Momen, 2004).
2. Commercialization of Scientific Research
In the context of the commercialization of scientific research, entities like Contract Research Organizations (CROs) have emerged, impacting the research and development of compounds like [CrAcac2]. This paradigm shift in privatized science, especially in the biopharmaceutical sector, involves the use of advanced materials and compounds in research, pointing to the potential applications of [CrAcac2] in this field (Mirowski & Van Horn, 2005).
3. Building Virtual Cancer Research Organizations
In the domain of cancer research, the use of advanced compounds and materials like [CrAcac2] is essential for innovative research. The Cancer Research Network (CRN) exemplifies the integration of various scientific tools and compounds in multisite collaborative research, which likely includes the use of materials like [CrAcac2] in diverse populations (Hornbrook et al., 2005).
Eigenschaften
Produktname |
[CrAcac2] |
|---|---|
Molekularformel |
C10H14CrO4 |
Molekulargewicht |
250.21 g/mol |
IUPAC-Name |
chromium(2+);pentane-2,4-dione |
InChI |
InChI=1S/2C5H7O2.Cr/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 |
InChI-Schlüssel |
JCHSWVKCCGSOCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Cr+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



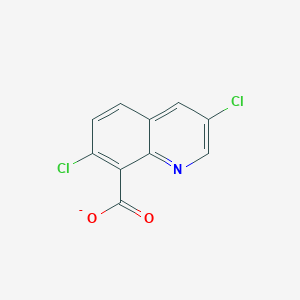
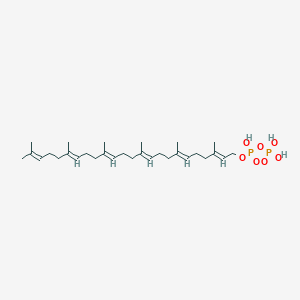
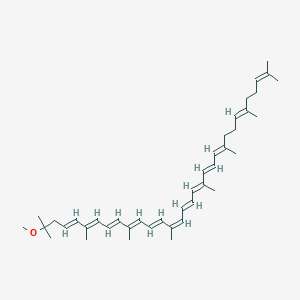
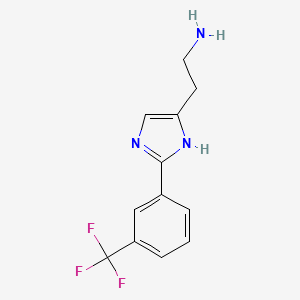
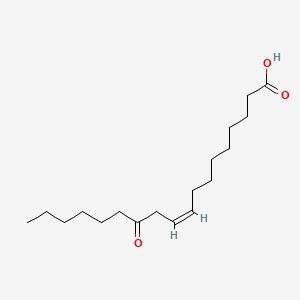
![5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1237180.png)
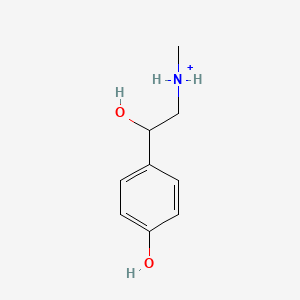
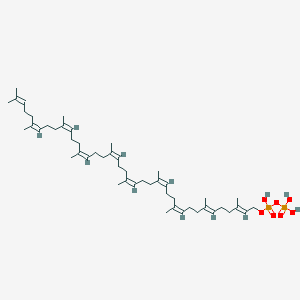
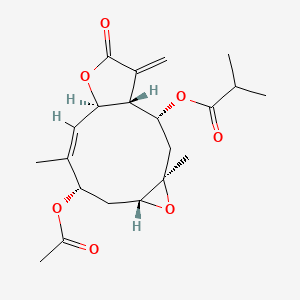


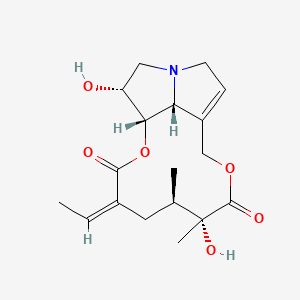
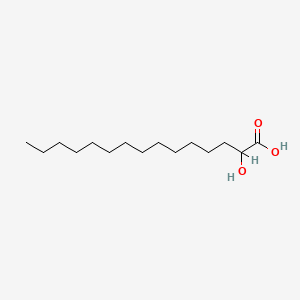
![methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate](/img/structure/B1237194.png)